Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as the target compound) is a Biginelli-type dihydropyrimidinone (DHPM) derivative. Its structure features a tetrahydropyrimidine core substituted with a 4-(benzyloxy)phenyl group at the C-4 position, a methyl group at C-6, and a thioxo (C=S) moiety at C-2. The ethyl ester at C-5 enhances lipophilicity, which may influence bioavailability and membrane permeability . This compound has been studied in the context of drug delivery systems, where it was loaded into chitosan nanoparticles (Ch NPs) to evaluate cell-selective toxicity .
Properties
IUPAC Name |
ethyl 6-methyl-4-(4-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-3-25-20(24)18-14(2)22-21(27)23-19(18)16-9-11-17(12-10-16)26-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,22,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCINWDDKJVKLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)OCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of thioxopyrimidines. Its unique structure includes a thioxo group at the 2-position of the pyrimidine ring and an ethyl ester group, which contribute to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of thioxopyrimidine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities.
- Antibacterial Activity : In vitro tests showed that this compound exhibits potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it is effective at low concentrations, suggesting strong antibacterial potential.
- Antifungal Activity : The compound has also been tested against fungal pathogens. For instance, it demonstrated significant inhibition of Candida albicans, with mechanisms involving the disruption of ergosterol biosynthesis, similar to established antifungal agents like miconazole .
2. Anticancer Activity
The anticancer properties of thioxopyrimidine derivatives are being actively researched. This compound has shown promise as a potential anticancer agent through various mechanisms:
- Targeting Cancer Cell Lines : Studies have reported that this compound exhibits cytotoxic effects on several human cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications to the substituents can enhance its selectivity and potency against specific tumor types .
- Mechanism of Action : Preliminary investigations indicate that this compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation and survival .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Thioxo Group | Enhances reactivity and biological activity |
| Benzyloxy Substituent | Increases lipophilicity and cellular uptake |
| Ethyl Ester Group | Affects solubility and bioavailability |
Research indicates that variations in these components can lead to derivatives with enhanced antimicrobial or anticancer properties.
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various thioxopyrimidine derivatives, this compound was found to have an MIC of 32 µg/mL against E. coli, making it one of the more potent compounds tested .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer effects of this compound revealed significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 15 µM. Mechanistic studies suggested that it induces cell cycle arrest at the G0/G1 phase and promotes apoptosis through caspase activation .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its analogs have been evaluated for their in vitro antifungal and antibacterial activities. For instance, a study reported the synthesis of various derivatives and their evaluation against common pathogens using the National Committee for Clinical Laboratory Standards (NCCLS) methods . The results indicated promising antibacterial activity, suggesting potential therapeutic uses in treating infections.
Anticancer Potential
The compound has been investigated for its role as an inhibitor of thymidine phosphorylase, an enzyme implicated in tumor growth and metastasis. Research findings indicate that certain derivatives can inhibit this enzyme effectively without significant toxicity to normal cells . This positions this compound as a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
Compounds within the tetrahydropyrimidine class have also shown anti-inflammatory effects. The thioxo group present in this compound may contribute to modulating inflammatory pathways, making it a potential candidate for developing anti-inflammatory drugs .
Green Chemistry Approaches
The synthesis of this compound has been optimized using environmentally friendly methods. Ionic liquid-promoted synthesis has been highlighted as a rapid and efficient approach to producing this compound with reduced environmental impact . This technique not only enhances yield but also simplifies purification processes.
Versatile Building Block
This compound serves as a versatile building block in organic synthesis. Its structure allows for further modifications to create a variety of derivatives with tailored properties for specific applications in medicinal chemistry and material science .
Case Studies
Comparison with Similar Compounds
The target compound belongs to a broader class of DHPMs with structural variations at the C-4 aryl substituent, C-2 functional group (thioxo vs. oxo), and ester substituents. Below is a comparative analysis of its physicochemical properties, synthesis, and bioactivity relative to analogs.
Structural Variations and Physicochemical Properties
Key Observations :
- Substituent Effects: The 4-(benzyloxy)phenyl group in the target compound introduces steric bulk and electron-donating properties compared to smaller substituents (e.g., fluorine, cyano). This may enhance interactions with hydrophobic binding pockets in biological targets .
- Thioxo vs. Oxo : Thioxo analogs (e.g., target compound) generally exhibit higher thermal stability than oxo derivatives, as seen in the decomposition temperature of the 2-fluorophenyl thioxo analog (216–220°C) .
- Solubility: All compounds are DMSO-soluble, but the target compound’s benzyloxy group may reduce aqueous solubility compared to polar substituents like cyanophenyl .
Yield and Purity :
- Elemental analysis data for furan-substituted analogs (e.g., 4h, 4i) show high purity (experimental vs. calculated CHNS values within 0.1–0.9% deviation) .
Key Insights :
- Antioxidant Activity : Furan-substituted DHPMs exhibit moderate antioxidant capacity, suggesting that electron-rich aromatic systems enhance radical scavenging .
- Multitarget Effects : Dimethoxyphenyl derivatives demonstrate polypharmacology (e.g., calcium channel blockade), likely due to their ability to engage multiple binding sites .
- Target Compound’s Potential: The benzyloxy group may improve blood-brain barrier penetration or target-specific cells, but further in vitro/in vivo studies are needed .
Q & A
Q. What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized?
The compound is synthesized via the Biginelli condensation (or its modified variants), involving three components:
- Aldehyde derivative (e.g., 4-(benzyloxy)benzaldehyde),
- β-ketoester (e.g., ethyl acetoacetate),
- Thiourea (to introduce the 2-thioxo group). Key Optimization Parameters :
- Solvent : Acetic acid or ethanol under reflux (80–100°C) yields higher purity (~75–85%) .
- Catalyst : NH₄Cl or HCl improves cyclization efficiency by protonating intermediates .
- Reaction Time : 8–12 hours minimizes side-product formation . Methodological Tip : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) to track intermediate cyclization.
Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyloxy phenyl protons at δ 7.2–7.4 ppm, thioxo group at δ 2.1 ppm for S=C-NH) .
- X-ray Crystallography : Reveals flattened boat conformation of the tetrahydropyrimidine ring and intermolecular N–H⋯O/S hydrogen bonding, critical for stability .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 301.37) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity or stability?
- Substituent Effects :
| Position | Substituent | Impact | Source |
|---|---|---|---|
| 4-(Benzyloxy) | Electron-donating (O-Bn) | Enhances lipophilicity, improving membrane permeability . | |
| 2-Thioxo | Increases hydrogen-bonding capacity, enhancing kinase inhibition . |
- Stability : The benzyloxy group introduces steric hindrance, reducing hydrolysis susceptibility compared to hydroxyl analogs .
Q. How can regioselectivity challenges during synthesis be addressed?
- Problem : Competing pathways may form 5-carboxylate vs. 6-methyl regioisomers.
- Solution :
- Use low-polarity solvents (e.g., dichloromethane) to favor kinetic control of the desired product .
- Adjust stoichiometry (e.g., 1:1.2 aldehyde:β-ketoester) to suppress side reactions .
Q. What strategies mitigate data contradictions in biological activity assays (e.g., inconsistent IC₅₀ values)?
- Source of Contradictions :
- Solubility Variability : DMSO stock solutions >10 mM may precipitate in aqueous buffers, skewing dose-response curves .
- Assay Interference : Thioxo groups can react with thiol-containing assay reagents (e.g., Ellman’s reagent).
- Mitigation :
- Use freshly prepared DMSO stocks (<5 mM) with 0.1% Tween-80 to maintain solubility .
- Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Methodological Challenges
Q. How can thermal stability and decomposition pathways be characterized for this compound?
- Thermogravimetric Analysis (TGA) : Reveals decomposition onset at ~220°C, correlating with loss of the benzyloxy group .
- DSC : Endothermic peak at 185°C indicates melting point; exothermic events above 220°C correspond to pyrolysis .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., free thiol or hydrolyzed ester) .
Q. What computational methods support structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
